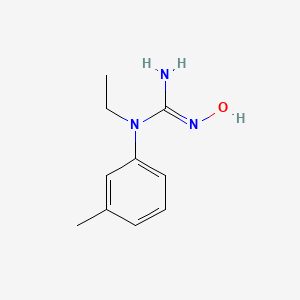

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine

Description

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a substituted guanidine derivative characterized by its ethyl, hydroxy, and 3-methylphenyl substituents. Guanidine derivatives are known for their strong basicity (pKa ~12–13 for the conjugated acid) and diverse biological and chemical applications, including antimicrobial activity, enzyme inhibition, and roles in materials science . For instance, the hydroxy and aryl substituents may enhance hydrogen-bonding interactions, influencing solubility and molecular recognition properties .

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-ethyl-2-hydroxy-1-(3-methylphenyl)guanidine |

InChI |

InChI=1S/C10H15N3O/c1-3-13(10(11)12-14)9-6-4-5-8(2)7-9/h4-7,14H,3H2,1-2H3,(H2,11,12) |

InChI Key |

JTIVIOVSZZZCLW-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(C1=CC=CC(=C1)C)/C(=N/O)/N |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves several steps. One common method includes the reaction of 3-methylphenyl isocyanate with ethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is believed to enhance the release of acetylcholine following a nerve impulse, slowing the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of other guanidine derivatives, which are known to affect neurotransmitter release and muscle function.

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

The following comparison focuses on structurally or functionally analogous guanidine derivatives, emphasizing synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The trifluoromethylbenzylthio group in the compound from enhances antimicrobial activity, likely due to increased lipophilicity and membrane disruption capabilities .

- DiMeGdn’s methyl substituents contribute to its high potency in Kv channel inhibition, suggesting that small alkyl groups optimize binding to hydrophobic enzyme pockets .

Spectral and Physical Properties :

- Hydroxy and aryl groups (as in the target compound) are expected to lower melting points compared to purely aliphatic guanidines due to reduced crystallinity. For example, the compound in has a melting point of 154–155°C, while purely aliphatic derivatives (e.g., DiMeGdn) are often liquids at room temperature .

- IR spectra of guanidine derivatives consistently show NH/amine stretches near 3300–3400 cm⁻¹, while sulfonyl or thioether groups introduce peaks at 1126–1330 cm⁻¹ (SO₂) or 650–750 cm⁻¹ (C-S), respectively .

Role in Materials Science :

- Guanidine compounds like DGH (diguanidine hexane) and PHMB (polyhexamethylene biguanide) control crystal growth in zeolite synthesis by modulating framework heteroatom incorporation (e.g., Al, Ti) . The ethyl and aryl groups in the target compound may similarly influence crystallization processes.

Table 2: Antimicrobial Activity Comparison

Key Insights:

- Positively charged guanidine groups at physiological pH enable electrostatic interactions with anionic bacterial membranes, a mechanism shared across antimicrobial guanidines .

- Bulky substituents (e.g., trifluoromethylbenzylthio) may improve selectivity by reducing mammalian cell toxicity, as eukaryotic membranes lack anionic lipids .

Biological Activity

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a compound that falls under the category of guanidine derivatives, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine can be represented as follows:

This compound features a guanidine group, which is pivotal for its biological activity. The presence of the ethyl and hydroxy substituents enhances its solubility and reactivity, making it a candidate for various pharmacological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that guanidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine were tested against various bacterial strains, showing promising results. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine | Staphylococcus aureus | 15 |

| 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine | Escherichia coli | 20 |

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant potential of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine has also been investigated. In vitro assays utilizing DPPH and ABTS radical scavenging methods revealed that this compound effectively neutralizes free radicals, indicating its potential application in oxidative stress-related conditions.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

The antioxidant activity is attributed to the presence of the hydroxyl group, which plays a crucial role in radical scavenging mechanisms.

Anticancer Activity

In cancer research, guanidine derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. Studies involving 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine reported significant antiproliferative effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values observed ranged from 10 to 30 µg/mL, indicating moderate to high efficacy.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Mechanistic studies suggested that the compound induces apoptosis in cancer cells through caspase activation pathways.

Case Studies

A notable study highlighted the pharmacological evaluation of several guanidine derivatives, including 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine. The study assessed the compound's effects on glucose metabolism and enzyme inhibition relevant to diabetes management. Results indicated that it inhibited α-glucosidase and α-amylase effectively, with implications for controlling postprandial blood glucose levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.